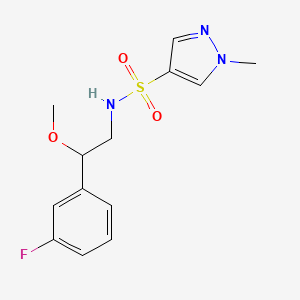

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O3S/c1-17-9-12(7-15-17)21(18,19)16-8-13(20-2)10-4-3-5-11(14)6-10/h3-7,9,13,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRILKGRALNTHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through a halogenation reaction.

Methoxyethyl Chain Introduction:

Pyrazole Ring Formation: The pyrazole ring is then constructed through a cyclization reaction involving appropriate precursors.

Sulfonamide Formation: Finally, the sulfonamide group is introduced through a sulfonation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include sulfonamides and pyrazole derivatives with variations in substituents, fluorination patterns, and backbone modifications. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties

Key Observations:

Fluorination Impact: The target compound’s 3-fluorophenyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., chlorophenyl in ). Fluorine’s electronegativity may also influence binding interactions in enzymatic pockets .

Sulfonamide Functionality: The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors).

Backbone Diversity : Unlike the chromen-4-one derivative in , the target compound lacks a fused aromatic system, which may reduce planarity and improve solubility.

Pharmacological and Physicochemical Trends

- Melting Points : The chromen-4-one derivative in has a higher melting point (175–178°C) than typical sulfonamides, likely due to its rigid fused-ring system.

- Molecular Weight : Goxalapladib (718.80 g/mol) in exceeds the target compound’s expected weight (~350–400 g/mol), reflecting its extended scaffold and trifluoromethyl groups. Higher molecular weights often correlate with reduced bioavailability.

Research Findings and Implications

- Fluorine’s Role : Fluorine substitution in aryl groups improves metabolic stability and binding affinity, as seen in both the target compound and the chromen-4-one derivative .

- Sulfonamide Versatility : The sulfonamide moiety’s adaptability is evident in its incorporation into diverse scaffolds, from pyrazoles (target compound) to pyrazolopyrimidines (), enabling broad therapeutic exploration.

- Synthetic Challenges : Transition-metal catalysis (e.g., Pd in ) remains critical for constructing complex sulfonamide derivatives, though regioselectivity and purification require optimization.

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound exhibiting notable biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article provides a comprehensive overview of its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular weight of 313.35 g/mol and is characterized by the following structural features:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Fluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxyethyl Chain : Contributes to the compound's solubility and biological activity.

- Sulfonamide Group : Known for its role in various pharmacological activities.

1. Inhibition of Carbonic Anhydrase

The primary biological activity of this compound is its inhibition of carbonic anhydrase (CA) enzymes. These enzymes are crucial for regulating physiological processes such as respiration, acid-base balance, and fluid secretion. The inhibition of CA can have therapeutic implications for conditions like:

- Glaucoma : Reducing intraocular pressure.

- Epilepsy : Modulating neuronal excitability.

- Certain Cancers : Affecting tumor microenvironment dynamics.

The compound's interaction with CA is facilitated by its sulfonamide group, which mimics the natural substrate of the enzyme, leading to competitive inhibition.

2. Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to target proteins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions, revealing insights into the kinetics and thermodynamics of binding.

The mechanism of action involves the compound's binding to active sites on carbonic anhydrase, leading to a decrease in enzymatic activity. This modulation can result in altered physiological responses, which are beneficial in therapeutic contexts.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Notable Biological Activity |

|---|---|---|

| N-(4-sulfamoylphenyl)-pyrazole | Contains a sulfonamide group | Carbonic anhydrase inhibitor |

| 3-Fluorophenyl-pyrazole | Similar fluorinated phenyl group | Investigated for anti-inflammatory properties |

| 1-Methyl-4-sulfanilamidopyrazole | Contains both methyl and sulfanilamide groups | Explored for antibacterial activity |

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Glaucoma Treatment : In a preclinical model, the compound demonstrated significant reduction in intraocular pressure comparable to established CA inhibitors.

- Neuronal Activity Modulation : Research indicated that this compound could effectively modulate neuronal excitability in animal models of epilepsy, suggesting potential for further development in neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.